1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,6,7-Trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (referred to as CB11 in ) is a purine-based compound with a tricyclic imidazo[2,1-f]purine-2,4-dione core. Its structure features methyl groups at positions 1, 6, and 7, and a 4-methylbenzyl substituent at position 6. CB11 has been identified as a peroxisome proliferator-activated receptor gamma (PPARɣ) ligand, demonstrating potent anti-cancer activity in non-small cell lung cancer (NSCLC) cells.
Properties
IUPAC Name |
4,7,8-trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-10-5-7-13(8-6-10)9-22-11(2)12(3)23-14-15(19-17(22)23)21(4)18(25)20-16(14)24/h5-8H,9H2,1-4H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORITJDLZKGJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the methyl and benzyl groups through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new drugs.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new medications targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity help in understanding its mode of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Derivatives with Piperazinylalkyl Substituents
Compound 3i (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione):
- Structural Features : Contains a fluorophenyl-piperazinylpentyl chain at position 7.
- Pharmacology : Exhibits dual 5-HT1A/5-HT7 receptor affinity (Ki = 0.6–2.3 nM) and moderate PDE4B/PDE10A inhibition (IC₅₀ > 10 µM). In the forced swim test (FST), it shows antidepressant activity at 2.5 mg/kg and anxiolytic effects in mice .
- Metabolism : Moderate lipophilicity (logP = 3.2) and metabolic stability in human liver microsomes (HLM) .
AZ-853 and AZ-861 :
- Structural Differences : AZ-853 has a 2-fluorophenyl group, while AZ-861 has a 3-trifluoromethylphenyl group on the piperazine ring.
- Pharmacology : Both act as 5-HT1A receptor partial agonists (Ki = 0.6 nM for AZ-853; 0.2 nM for AZ-861). AZ-861 shows stronger agonism in functional assays, but AZ-853 has better brain penetration and a more potent antidepressant effect in FST.
- Side Effects: AZ-853 causes weight gain and hypotension (α1-adrenolytic effect), whereas AZ-861 induces lipid metabolism disturbances without weight changes .
Derivatives with Isoquinolinyl or Morpholinyl Substituents
Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione):
- Structural Features: Incorporates a dihydroisoquinolinylbutyl chain.
- Pharmacology : Binds to 5-HT1A (Ki = 12 nM) and dopamine D2 receptors (Ki = 89 nM) and inhibits PDE4B (IC₅₀ = 1.2 µM). Highlighted as a hybrid ligand for multi-target antidepressant therapy .
3-Isobutyl-1,6,7-trimethyl-8-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione :
- Structural Features : Morpholinylethyl group at position 8.
- Pharmacology: No direct activity data, but morpholine groups typically enhance solubility and blood-brain barrier penetration .
Derivatives with Aryl or Halogenated Substituents
7-(4-Bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione :
- Structural Features : Bromophenyl and methylphenyl groups at positions 7 and 8.
3-(4-Fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione :
- Structural Features : Fluorobenzyl and hydroxyphenyl groups.
- Pharmacology : Fluorine improves metabolic stability; hydroxyl groups may influence hydrogen bonding with receptors .
Anti-Cancer and Anti-Fibrotic Derivatives
CB11 :
- Therapeutic Application: Targets PPARɣ in NSCLC, inducing apoptosis and ROS-mediated cytotoxicity. No significant effects on glucose metabolism reported .
Comparative Data Table
Key Findings and Implications
- Substituent Impact : Fluorine and trifluoromethyl groups enhance 5-HT1A receptor affinity (e.g., AZ-861 vs. AZ-853). Bulky aryl groups (e.g., bromophenyl) may improve target engagement but reduce solubility .
- Therapeutic Specificity : PPARɣ agonism (CB11) vs. serotonin receptor modulation (AZ-853/861) highlights scaffold versatility.
- Safety Profiles: AZ-853’s α1-adrenolytic effects contrast with CB11’s lack of cardiovascular side effects, underscoring the need for substituent optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
